Benzoyl bromide
Overview
Description
Benzoyl bromide is an organic compound with the molecular formula C₇H₅BrO. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various benzoyl derivatives. This compound is known for its reactivity and is commonly employed in the benzoylation of ethers and other compounds .
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoyl bromide can be synthesized through the bromination of benzoyl chloride. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COCl} + \text{Br}_2 \rightarrow \text{C}_6\text{H}_5\text{COBr} + \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced by the bromination of benzoyl chloride using bromine and a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process involves the careful addition of bromine to benzoyl chloride, followed by purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Benzoyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can react with nucleophiles to form benzoyl derivatives. For example, it reacts with alcohols to form esters and with amines to form amides.
Hydrolysis: In the presence of water, this compound hydrolyzes to form benzoic acid and hydrogen bromide.
Reduction: this compound can be reduced to benzaldehyde using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Catalysts: Iron or aluminum bromide is often used as a catalyst in the bromination process.
Solvents: Reactions involving this compound are typically carried out in organic solvents such as dichloromethane or carbon tetrachloride.
Major Products:
Esters: Formed by the reaction of this compound with alcohols.
Amides: Formed by the reaction of this compound with amines.
Benzoic Acid: Formed by the hydrolysis of this compound.
Scientific Research Applications
Benzoyl bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of benzoyl derivatives, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: this compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is employed in the synthesis of various medicinal compounds, including anti-inflammatory and analgesic agents.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Benzoyl bromide can be compared with other similar compounds, such as:
Benzoyl Chloride: Both this compound and benzoyl chloride are acylating agents, but this compound is more reactive due to the presence of the bromine atom.
Benzyl Bromide: While this compound contains a carbonyl group, benzyl bromide has a bromomethyl group attached to the benzene ring. Benzyl bromide is primarily used for introducing benzyl groups in organic synthesis.
Benzoyl Fluoride: Similar to this compound, benzoyl fluoride is used as an acylating agent, but it is less reactive due to the presence of the fluorine atom.
These compounds share similar reactivity patterns but differ in their specific applications and reactivity levels .
Biological Activity
Benzoyl bromide, a chemical compound with the formula CHC(O)Br, is primarily used in organic synthesis and has gained attention for its biological activities, particularly in antibacterial and antifungal applications. This article explores the biological activity of this compound through various studies, highlighting its efficacy against different pathogens, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is an aromatic compound that acts as a reactive acylating agent. Its structure allows it to participate in nucleophilic substitution reactions, making it valuable in synthesizing various organic compounds. The compound's reactivity is attributed to the presence of the carbonyl group (C=O) adjacent to the bromine atom, which can facilitate interactions with nucleophiles.
Antibacterial Activity
Recent studies have demonstrated that this compound and its derivatives exhibit significant antibacterial properties. Research conducted by Shakhatreh et al. (2016) evaluated the antibacterial activity of benzyl bromide derivatives against a range of Gram-positive and Gram-negative bacteria using disk diffusion methods and minimum inhibitory concentration (MIC) assays.
Key Findings:
- Gram-Positive Bacteria : Benzyl bromide derivatives showed strong activity against several Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis. The inhibition zones ranged from 8 to 17 mm, indicating effective antibacterial properties.
- Gram-Negative Bacteria : The activity against Gram-negative bacteria was moderate, with notable effects observed against Escherichia coli and Klebsiella pneumoniae. The MIC values for benzyl bromide derivatives were reported as follows:
Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | 10-17 | 1 |
Streptococcus pyogenes | 15 | 0.5 |
Enterococcus faecalis | 9 | 2 |
Escherichia coli | 7 | 2 |
Klebsiella pneumoniae | N/A | 4 |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. The same study highlighted its effectiveness against pathogenic fungi such as Candida albicans and Aspergillus niger. The results indicated that benzyl bromide derivatives could inhibit fungal growth significantly.
Key Findings:
- Fungal Strains Tested : The compounds were evaluated against multiple fungal strains, with notable effectiveness observed against both yeast and mold forms.
- Minimum Inhibitory Concentration : The MIC values for antifungal activity were determined visually through optical density measurements, confirming the ability of benzyl bromide derivatives to inhibit fungal growth at low concentrations .
The biological activity of this compound is thought to stem from its ability to disrupt cellular processes in bacteria and fungi. It is hypothesized that the compound interacts with microbial cell membranes or specific metabolic pathways, leading to cell death or inhibition of growth.
Proposed Mechanisms:
- Cell Membrane Disruption : this compound may alter the integrity of microbial cell membranes, leading to leakage of cellular contents.
- Enzyme Inhibition : The compound might inhibit key enzymes involved in metabolic processes critical for microbial survival.
Case Studies
Several case studies have documented the application of this compound in developing new antimicrobial agents:
- Study on Chalcone Derivatives : Research demonstrated that chalcone derivatives synthesized from benzyl bromides exhibited enhanced antibacterial and antifungal activities compared to their parent compounds, suggesting a synergistic effect when combined with other functional groups .
- Synthetic Applications : this compound has been utilized in synthesizing various biologically active compounds, showcasing its versatility in medicinal chemistry .
Properties
IUPAC Name |
benzoyl bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO/c8-7(9)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIHMSVIAGNIDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060677 | |
Record name | Benzoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-32-6 | |
Record name | Benzoyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl bromide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E79YZ864U3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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